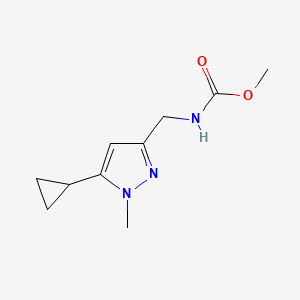

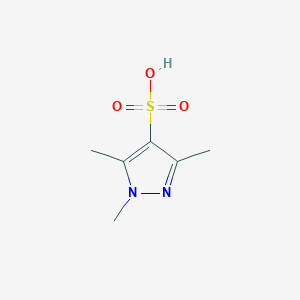

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate" belongs to a class of compounds known for their diverse applications in organic synthesis and potential biological activities. This compound is structurally characterized by the presence of a pyrazole ring, a common feature in many bioactive molecules.

Synthesis Analysis

- The synthesis of pyrazole derivatives, such as the one , often involves reactions with methyl isocyanate to yield corresponding carbamates. These synthesis processes are characterized by their use of specific reagents and conditions that influence the yield and purity of the final product (Lee, Park, & Kim, 1989).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide insights into the compound's crystal structure and electronic properties (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

- Pyrazole derivatives exhibit a range of chemical reactions, including cyclization and reactions with various electrophiles. The reactivity of these compounds is influenced by their electronic structure and the presence of functional groups (Smyth et al., 2007).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, including melting points, solubility, and stability, are crucial for their application in different fields. These properties are often determined experimentally and are key in the compound's handling and storage (Gvozdev et al., 2019).

Chemical Properties Analysis

- The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of pyrazole derivatives in chemical synthesis and potential biological applications. These properties are often assessed through experimental and theoretical studies (Rao et al., 1999).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The study by Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, highlighting the sensitivity of cyclisation outcomes to the nature of reagents and acidity of the reaction medium. This work demonstrates the potential for producing interesting bicyclic heterocycles from a single starting material, emphasizing the chemical versatility of pyrazole derivatives Smyth et al., 2007.

Biological Activities

The synthesis and evaluation of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were described by Abonía et al. (2011). This research produced compounds that exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology Abonía et al., 2011.

Kalaria et al. (2014) reported the synthesis, characterization, and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs. This study assessed their antibacterial, antituberculosis, and antimalarial activities, showcasing the broad spectrum of biological efficacy of pyrazole derivatives Kalaria et al., 2014.

Environmental and Agricultural Applications

- Lee et al. (1989) explored the herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, indicating a selective phytotoxicity that could inform the development of targeted agricultural chemicals. This study points to the potential use of pyrazole derivatives in developing selective herbicides Lee et al., 1989.

Additional Insights

- The development of carbamates with insecticidal activity, as shown by Gubler et al. (1968), illustrates the versatility of carbamate derivatives in pest control applications. The study discussed the synthesis and properties of various carbamates, including those based on pyrazole structures, highlighting their potential in developing new insecticides Gubler et al., 1968.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and receptors like Colony Stimulating Factor-1 Receptor (CSF-1R) . These targets play crucial roles in various biological processes, including metabolism, aging, and immune response.

Biochemical Pathways

Given the potential targets, it might be involved in theNAD+ salvage pathway and immune response regulation through the CSF-1R pathway .

Pharmacokinetics

It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKFQKXJNUOQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)OC)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)

![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)